

# ZP 120C: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ZP 120C** is a synthetic dodecapeptide, Ac-RYYRWKKKKKKK-NH<sub>2</sub>, identified as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL1) receptor. Its unique pharmacological profile, characterized by a prolonged duration of action and functional selectivity, has made it a valuable tool in physiological research, particularly in studies related to renal function and cardiovascular regulation. This document provides an in-depth technical overview of the discovery, synthesis pathway, and signaling mechanisms of **ZP 120C**.

## **Discovery and Rationale**

**ZP 120C** was developed by the Danish biopharmaceutical company Zealand Pharma and moved into Phase I clinical development in 2002.[1] The discovery was based on a rational drug design strategy aimed at improving the metabolic stability and pharmacodynamic properties of known NOP receptor ligands.

The design of **ZP 120C** originated from the shorter hexapeptide Ac-RYYRWK-NH<sub>2</sub>, a known partial agonist of the NOP receptor.[2] To enhance its biological activity and stability, a "structure-inducing probe" (SIP) was conjugated to the C-terminus of the parent hexapeptide.
[2] This SIP consists of a sequence of six lysine (K) residues. The resulting dodecapeptide, **ZP 120C** (Ac-RYYRWKKKKKK-NH<sub>2</sub>), demonstrated a significantly greater magnitude and



duration of action in vivo compared to its precursor, while retaining the desired partial agonist profile at the NOP receptor.[2]

# Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

As a peptide, **ZP 120C** is synthesized using standard Solid-Phase Peptide Synthesis (SPPS) techniques. The most common and appropriate method is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which allows for the stepwise assembly of the amino acid chain on an insoluble resin support.

## **Synthesis Workflow**

The synthesis proceeds from the C-terminus (the final Lysine) to the N-terminus (the acetylated Arginine). A Rink Amide resin is typically used to generate the C-terminal amide functionality upon final cleavage of the peptide from the support.





Click to download full resolution via product page

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of ZP 120C.



## **Representative Experimental Protocol**

The following protocol is a representative example for the manual solid-phase synthesis of **ZP 120C**.

- Resin Preparation: Rink Amide resin (e.g., 0.5 mmol/g substitution) is swollen in N,N-Dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.
- Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and Dichloromethane (DCM).
- Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents relative to resin loading) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.) and an activation base like N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. This solution is added to the resin and agitated for 2-4 hours.
  - Side-Chain Protection: Amino acids with reactive side chains must be protected. For ZP
     120C, this includes: Arg(Pbf), Tyr(tBu), Trp(Boc), and Lys(Boc).
- Wash: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence, from Cterminus to N-terminus: Lys, Lys, Lys, Lys, Lys, Lys, Trp, Arg, Tyr, Tyr, Arg.
- N-Terminal Acetylation: After the final amino acid (Arg) is coupled and its Fmoc group is removed, the N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.
- Cleavage and Deprotection: The peptidyl-resin is washed, dried, and then treated with a cleavage cocktail, typically Trifluoroacetic acid (TFA), water, and a scavenger like Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours. This cleaves the peptide from the resin and removes all side-chain protecting groups simultaneously.
- Purification: The TFA solution is collected, and the crude peptide is precipitated with cold diethyl ether. The precipitate is then dissolved in a water/acetonitrile mixture and purified



using reverse-phase high-performance liquid chromatography (RP-HPLC).

 Final Product: The purified fractions are pooled and lyophilized to yield the final peptide as a white powder.

## **Pharmacological Data**

**ZP 120C** acts as a potent partial agonist at the human NOP receptor. Its activity has been characterized in several in vitro and ex vivo assays.

| Assay Type                         | Preparation                        | Parameter                                     | ZP 120C | N/OFQ<br>(Reference) | Reference |
|------------------------------------|------------------------------------|-----------------------------------------------|---------|----------------------|-----------|
| Receptor<br>Binding                | CHO cells with human NOP receptors | pK <sub>i</sub> (Displacemen t of [³H]N/OFQ)  | 9.6     | -                    | [2]       |
| Functional<br>Activity<br>(cAMP)   | CHO cells with human NOP receptors | pEC <sub>50</sub><br>(Inhibition of<br>cAMP)  | 9.3     | 9.7                  | [2]       |
| Functional<br>Activity<br>(Tissue) | Mouse Vas<br>Deferens              | pEC <sub>50</sub> (Inhibition of contraction) | 8.6     | -                    | [2]       |

Table 1: In Vitro Pharmacological Profile of **ZP 120C**.

# **Signaling Pathway**

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory  $G\alpha_i/_{\circ}$  family of G proteins.[3] Activation of the NOP receptor by **ZP 120C** initiates a cascade of intracellular signaling events.

## **G Protein-Mediated Signaling**

• Receptor Activation: **ZP 120C** binds to the NOP receptor, inducing a conformational change.

## Foundational & Exploratory





• G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the  $\alpha$ -subunit of the associated  $G_i/_{\circ}$  protein, causing the dissociation of the  $G\alpha_i/_{\circ}$ -GTP and  $G\beta\gamma$  subunits.

#### Downstream Effectors:

- Adenylyl Cyclase Inhibition: The Gα<sub>i</sub>/<sub>o</sub>-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This is a canonical pathway for NOP receptor activation.
- Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[4][5] Both actions decrease neuronal excitability.
- MAPK Pathway: NOP receptor activation has also been shown to stimulate the mitogenactivated protein kinase (MAPK) cascade, including ERK1/2, which can influence gene expression and long-term cellular changes.[3][5]





Click to download full resolution via product page

Figure 2: NOP receptor signaling pathway activated by ZP 120C.

## **β-Arrestin Pathway**

Like many GPCRs, the NOP receptor can also engage  $\beta$ -arrestin-dependent signaling pathways. Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs),  $\beta$ -arrestins are recruited to the receptor. This process is critical for



receptor desensitization and internalization, but can also initiate G protein-independent signaling cascades, including activation of the MAPK pathway.[3] The specific bias of **ZP 120C** for G protein versus β-arrestin pathways contributes to its overall pharmacological profile.

## **Key Experimental Methodologies**

The pharmacological properties of **ZP 120C** were determined using standard, validated assays in the field of GPCR research.

## **cAMP Accumulation Assay**

This assay quantifies the inhibition of adenylyl cyclase activity following NOP receptor activation.

- Objective: To determine the functional potency (EC₅₀) of ZP 120C by measuring its ability to inhibit cAMP production.
- Protocol Outline:
  - Cell Culture: CHO or HEK293 cells stably expressing the human NOP receptor are cultured in appropriate media.
  - Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin (a direct activator of adenylyl cyclase) to induce a high basal level of cAMP.
  - Agonist Treatment: Cells are concurrently treated with varying concentrations of ZP 120C.
  - Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-fragment complementation-based assay (e.g., GloSensor).[6][7]
  - Data Analysis: The decrease in cAMP levels relative to forskolin-only treated cells is
    plotted against the ZP 120C concentration to generate a dose-response curve and
    calculate the EC<sub>50</sub> value.



## Mouse Vas Deferens (MVD) Bioassay

This ex vivo assay is a classic pharmacological preparation used to assess the activity of NOP and opioid receptor ligands.[8]

- Objective: To measure the inhibitory effect of ZP 120C on neurotransmitter release in a peripheral tissue.
- Protocol Outline:
  - Tissue Preparation: The vas deferens is dissected from a mouse and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
  - Electrical Field Stimulation: The tissue is subjected to electrical field stimulation via two platinum electrodes, which causes nerve-mediated contractions of the smooth muscle.
  - Drug Addition: Once stable, twitch-like contractions are established, cumulative concentrations of ZP 120C are added to the organ bath.
  - Measurement: The inhibitory effect of ZP 120C on the amplitude of the electrically-induced contractions is recorded using an isometric force transducer.
  - Data Analysis: The percentage inhibition of contraction is plotted against the ZP 120C concentration to determine the EC<sub>50</sub> value.

## Conclusion

**ZP 120C** is a rationally designed peptide agonist of the NOP receptor with a distinct pharmacological profile. Its synthesis is achieved through well-established solid-phase peptide chemistry. It exerts its biological effects primarily through the G<sub>i</sub>/<sub>o</sub> signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for its continued use as a research tool and for the development of novel therapeutics targeting the NOP receptor system.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zealand Pharmaceuticals Moves ZP120 Into Phase I Development + | Bioworld | BioWorld [bioworld.com]
- 2. Pharmacodynamic characterization of ZP120 (Ac-RYYRWKKKKKKK-NH2), a novel, functionally selective nociceptin/orphanin FQ peptide receptor partial agonist with sodiumpotassium-sparing aquaretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse vas deferens: a pharmacological preparation sensitive to nociceptin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZP 120C: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408398#zp-120c-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com